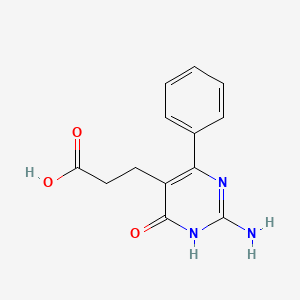

3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid

Beschreibung

3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a phenyl group at position 6 and a propanoic acid moiety at position 3. The dihydropyrimidinone scaffold is structurally analogous to pyrimidine nucleotides, making it a critical pharmacophore in medicinal chemistry. Crystallographic analysis using software like ORTEP-3 has been pivotal in elucidating its three-dimensional conformation, which influences its reactivity and binding affinity .

Eigenschaften

CAS-Nummer |

789-43-5 |

|---|---|

Molekularformel |

C13H13N3O3 |

Molekulargewicht |

259.26 g/mol |

IUPAC-Name |

3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propanoic acid |

InChI |

InChI=1S/C13H13N3O3/c14-13-15-11(8-4-2-1-3-5-8)9(12(19)16-13)6-7-10(17)18/h1-5H,6-7H2,(H,17,18)(H3,14,15,16,19) |

InChI-Schlüssel |

OIKQNLDEDGIOLX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with urea and malonic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the dihydropyrimidine ring. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ alternative catalysts and solvents to optimize reaction conditions and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid is , with a molecular weight of approximately 276.26 g/mol. Its structure features a pyrimidine ring substituted with an amino group and a phenyl group, contributing to its biological activity.

Anticancer Activity

Research has indicated that derivatives of 3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid exhibit promising anticancer properties. For instance, a study demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has shown efficacy against various bacterial strains. In vitro studies revealed that it possesses significant antibacterial activity, making it a candidate for developing new antibiotics .

Neuroprotective Effects

There is growing evidence that this compound may have neuroprotective effects. Animal studies suggest that it can reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Formulations and Delivery Systems

Recent advancements have focused on developing novel drug delivery systems incorporating this compound to enhance its bioavailability and therapeutic efficacy. Liposomal formulations and polymer-based delivery systems are being explored to improve the pharmacokinetic profile of the compound .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Chemistry

The propanoic acid group is a common feature in agrochemicals, as evidenced by herbicides like fluazifop and haloxyfop (see ). These compounds share the propanoic acid backbone but differ in their aromatic substituents:

- Fluazifop: Contains a trifluoromethylpyridinyloxy-phenoxy group, enhancing lipophilicity and herbicidal activity against grasses .

- Haloxyfop: Features a chloro-trifluoromethylpyridinyloxy-phenoxy group, increasing electrophilicity and broadening weed-control spectra .

In contrast, the target compound replaces the phenoxy-pyridinyl motifs with a phenyl-substituted dihydropyrimidinone ring.

Physicochemical Properties

A comparative analysis of key properties is outlined below:

Mechanistic and Functional Differences

- Target Compound: The dihydropyrimidinone core may enable chelation with metal ions (e.g., Mg²⁺ in ATP-binding pockets), a mechanism absent in fluazifop and haloxyfop. Its amino and carbonyl groups could facilitate hydrogen bonding with residues in enzymatic active sites.

- Fluazifop/Haloxyfop: These herbicides inhibit acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in plants. Their activity relies on the phenoxy-propanoic acid structure to penetrate cuticular waxes and target chloroplasts .

Biologische Aktivität

3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(2-amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid is with a molecular weight of approximately 270.28 g/mol. The compound features a pyrimidine ring substituted with an amino group and a phenyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For example, the reaction can be carried out using a Biginelli-type reaction involving aldehydes, urea or thiourea, and β-ketoesters. The resulting product can be purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Research has demonstrated that derivatives of 3-(2-amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid exhibit promising antimicrobial properties . For instance, studies have shown that certain derivatives possess significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has been investigated for its anti-inflammatory effects . In vivo studies have shown that it can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

A study involving the administration of the compound in a rat model of induced inflammation showed a significant reduction in paw edema compared to control groups. The results indicated that treatment with 50 mg/kg of the compound reduced inflammation by approximately 40% after one week.

The mechanism by which 3-(2-amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific enzymes involved in bacterial cell wall synthesis and modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the key structural and functional features of 3-(2-amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid, and how do they influence reactivity?

- Answer : The compound contains a dihydropyrimidine core with an amino group at position 2, a ketone at position 4, and a phenyl group at position 6. The propanoic acid side chain at position 5 introduces carboxylic acid functionality, enabling hydrogen bonding and salt formation. These groups influence solubility, stability, and interactions in biological assays. The dihydropyrimidine ring is prone to oxidation, requiring inert atmospheres during synthesis .

Q. What are the standard synthetic routes for preparing this compound?

- Answer : A common method involves alkylation of 5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidine derivatives using reagents like ethyl 2-chloroacetate or benzyl bromides in DMF at room temperature. Post-reaction, the product is precipitated by acidification (pH ~2) and purified via column chromatography or recrystallization. Yields depend on steric and electronic effects of substituents .

Q. What handling precautions are critical for this compound in laboratory settings?

- Answer : While specific safety data for this compound are unavailable, analogous dihydropyrimidines require:

- Use of fume hoods to avoid inhalation of fine powders.

- PPE including nitrile gloves and safety goggles.

- Storage in sealed containers under dry conditions to prevent hydrolysis of the dihydropyrimidine ring .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

- Answer : Optimization strategies include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.

-

Reaction time : Extended times (90+ minutes) improve conversion for sterically hindered reagents.

-

Temperature control : Room temperature minimizes side reactions like ring oxidation.

Reagent Solvent Time (min) Yield (%) Purity (HPLC) Ethyl 2-chloroacetate DMF 60 65 98.5 Benzyl 4-trifluoromethyl bromide DMF 90 52 97.2 Propyl iodide DMF 120 45 95.8 Data derived from similar dihydropyrimidine syntheses

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Answer :

- NMR spectroscopy : H NMR confirms substitution patterns (e.g., phenyl proton signals at δ 7.2–7.6 ppm). C NMR identifies carbonyl (C=O at ~170 ppm) and nitrile (C≡N at ~120 ppm) groups.

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H] for CHNO: calculated 280.1032, observed 280.1028).

- LCMS : Monitors reaction progress and purity (>95% by UV at 254 nm) .

Q. How should researchers address contradictions in solubility data across studies?

- Answer : Discrepancies often arise from polymorphic forms or residual solvents. Mitigation strategies:

- Standardized protocols : Use consistent solvents (e.g., DMSO for stock solutions).

- Thermogravimetric analysis (TGA) : Detect solvent retention in crystallized products.

- Particle size analysis : Smaller particles may falsely suggest higher solubility in kinetic assays .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

- Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., dihydrofolate reductase) using the dihydropyrimidine core as a scaffold.

- DFT calculations : Predict redox behavior of the dihydropyrimidine ring under physiological conditions.

- MD simulations : Assess stability of the propanoic acid side chain in aqueous environments .

Q. What biological assays are appropriate for evaluating its pharmacological potential?

- Answer :

- Antibacterial assays : Broth microdilution (MIC determination) against Gram-positive pathogens, leveraging structural similarities to known dihydropyrimidine inhibitors.

- Enzyme inhibition : UV-Vis-based assays for DHFR or thymidylate synthase activity.

- Cytotoxicity : MTT assays on mammalian cell lines to differentiate target-specific vs. nonspecific effects .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.